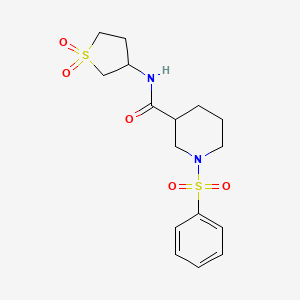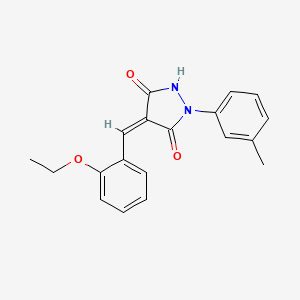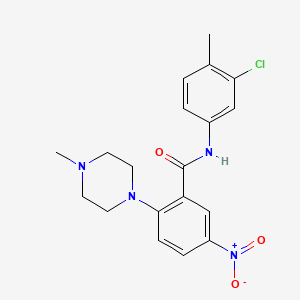![molecular formula C27H23NO4 B4016322 2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4016322.png)
2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate
Descripción general
Descripción
This compound belongs to a class of organic molecules that exhibit significant structural complexity and diversity. It is part of the quinoline derivatives, known for their wide range of applications in medicinal chemistry due to their biological activities. The specific structure of this compound suggests it could have unique chemical and physical properties, making it a subject of interest in synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions, often employing multi-step synthetic routes to introduce the specific functional groups and structural motifs characteristic of the quinoline core and its substitutions. A notable approach is the use of acid-catalyzed conditions or metal-free processes for cyclization reactions, leading to the formation of the quinoline core with desired substituents (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including this compound, has been studied using techniques such as single crystal X-ray diffraction. These studies provide insights into the crystal packing, bond lengths, and angles, contributing to a deeper understanding of the compound's three-dimensional conformation and its potential interactions in biological systems (Fazal et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nitration, acylation, and cyclization, which can modify their chemical properties and biological activities. These reactions are essential for the functionalization of the quinoline core and the introduction of pharmacophore elements in drug design (Kuznetsov et al., 1993).
Propiedades
IUPAC Name |
(2-methoxycarbonylphenyl) 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO4/c1-31-27(30)21-10-5-6-13-24(21)32-26(29)18-14-15-23-22(16-18)19-11-7-12-20(19)25(28-23)17-8-3-2-4-9-17/h2-11,13-16,19-20,25,28H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJYALQHUQUUHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC3=C(C=C2)NC(C4C3C=CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methoxycarbonyl)phenyl 4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4016240.png)
![methyl 6-bromo-1-ethyl-1-(4-fluorobenzoyl)-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4016258.png)
![N-[4,6-bis(trifluoromethyl)-2-pyrimidinyl]-N'-(2,4-dimethylphenyl)guanidine](/img/structure/B4016266.png)
![2-imino-1-(3-methoxypropyl)-10-methyl-3-(1-piperidinylcarbonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2',3'-d]pyrimidin-5-one](/img/structure/B4016281.png)
![4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 2-furoate](/img/structure/B4016295.png)

![1-[N-(3-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4016299.png)
![ethyl 1-(3-ethoxypropyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B4016303.png)
![N-[(1S)-2-amino-1-methyl-2-oxoethyl]-N'-(2,4-dimethoxyphenyl)malonamide](/img/structure/B4016305.png)
![N-isopropyl-2-{[methoxy(phenyl)acetyl]amino}benzamide](/img/structure/B4016307.png)

![2-[4-ethyl-5-oxo-3-(piperidin-4-ylmethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4016314.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4016342.png)